tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate is a chemical compound with the IUPAC name tert-butyl N-[4-(aminomethyl)phenyl]carbamate. It is classified under carbamates, which are esters or salts of carbamic acid. The compound has the CAS number 220298-96-4 and a molecular formula of , with a molecular weight of approximately 222.29 g/mol . Its structure includes a tert-butyl group, an aminomethyl phenyl group, and a carbamate moiety, making it relevant in various chemical and pharmaceutical applications.
The synthesis of tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate typically involves several key steps:
The molecular structure of tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate can be represented using various structural formulas:
CC(C)(C)OC(=O)NC1=CC=C(CN)C=C1
URXUHALBOWYXJZ-UHFFFAOYSA-N
The compound features:
tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate can participate in various chemical reactions:
These reactions are essential for its applications in medicinal chemistry and material science.
The mechanism of action for tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate primarily revolves around its interaction with biological targets:
Research indicates that compounds like this one can affect ATP-binding cassette transporters, which play critical roles in drug transport and metabolism within cells .
tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate has several scientific applications:
CAS No.: 15302-16-6
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2